N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a furan ring, and it contains functional groups such as amino, bromophenyl, and carboxamide, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent.
Furan Ring Attachment: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and proteins due to its functional groups. It could be used in studies related to enzyme inhibition or as a probe for biological assays.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in cancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups may facilitate binding to active sites, while the thioether and carboxamide groups could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Uniqueness
Compared to its analogs, the presence of the bromophenyl group in N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide may confer unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O4S/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVLOTISGRKFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.